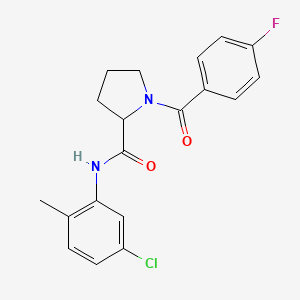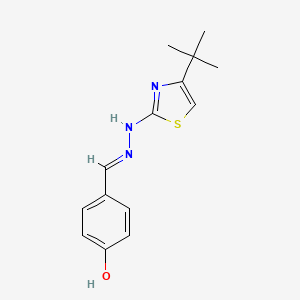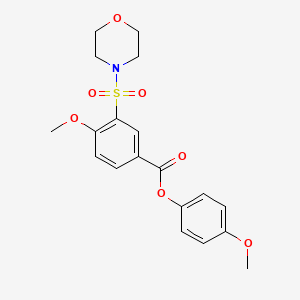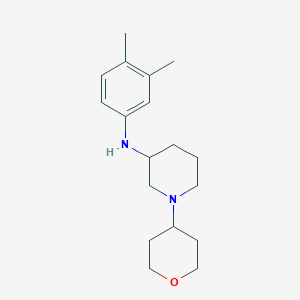
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as CFTRinh-172, is a small molecule inhibitor that is commonly used in scientific research to study cystic fibrosis. This compound has been shown to be effective in blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of ions across cell membranes. In
作用机制
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide works by blocking the activity of CFTR, which is responsible for regulating the movement of ions across cell membranes. Specifically, this compound binds to a specific site on the CFTR protein, known as the “inhibitory site,” which prevents the protein from functioning properly. This results in a decrease in ion transport across cell membranes, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, which can vary depending on the specific experimental conditions. Some of the most commonly observed effects include a decrease in chloride transport across cell membranes, an increase in sodium transport across cell membranes, and a decrease in the activity of other ion channels. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating a variety of inflammatory diseases.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a highly specific inhibitor of CFTR, which allows researchers to study the role of this protein in a variety of experimental conditions. Additionally, this compound is relatively easy to synthesize and has a long shelf life, which makes it a convenient tool for researchers. However, one limitation of this compound is that it can have off-target effects on other ion channels, which can complicate data interpretation in some experimental systems.
未来方向
There are a number of future directions for research involving N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide. One area of interest is the development of more specific inhibitors of CFTR, which could help researchers better understand the role of this protein in cystic fibrosis and other diseases. Additionally, there is ongoing research investigating the potential therapeutic uses of this compound, particularly in the treatment of inflammatory diseases. Finally, there is interest in using this compound as a tool to study the role of CFTR in other physiological processes, such as ion transport in the kidney and lung.
合成方法
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with 4-fluorobenzoyl chloride in the presence of triethylamine to form the intermediate 5-chloro-2-methyl-N-(4-fluorobenzoyl)benzamide. This intermediate is then reacted with proline in the presence of diisopropylethylamine to form this compound.
科学研究应用
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)prolinamide is widely used in scientific research to study the role of CFTR in cystic fibrosis. This compound has been shown to be effective in blocking the activity of CFTR, which can help researchers better understand the mechanisms underlying cystic fibrosis. Additionally, this compound has been used in studies investigating the role of CFTR in other diseases, such as secretory diarrhea and polycystic kidney disease.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-12-4-7-14(20)11-16(12)22-18(24)17-3-2-10-23(17)19(25)13-5-8-15(21)9-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPXDHATEOXZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6106782.png)


![N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-phenoxyacetamide](/img/structure/B6106813.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)

![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)